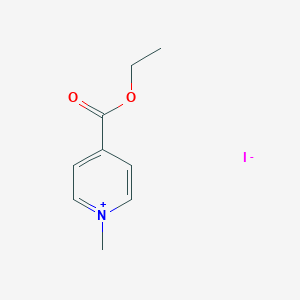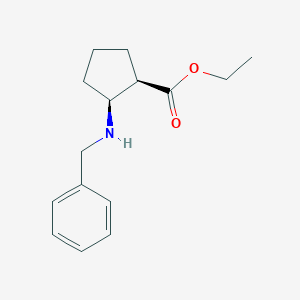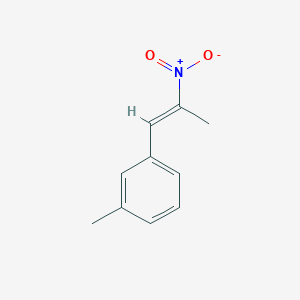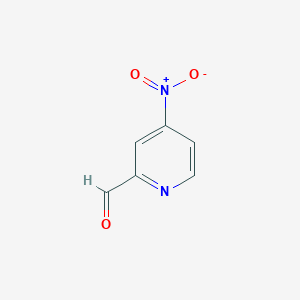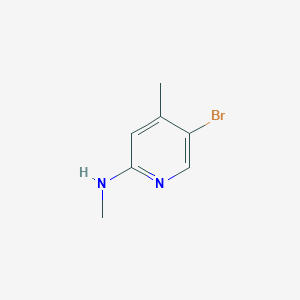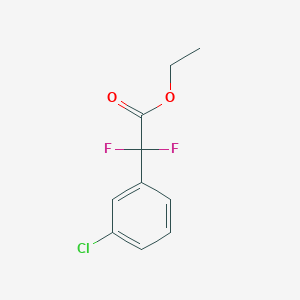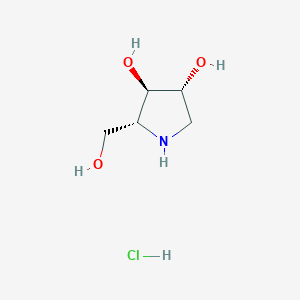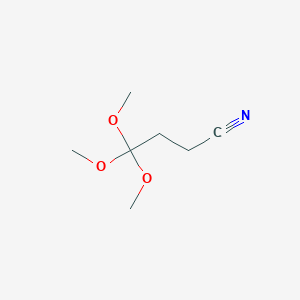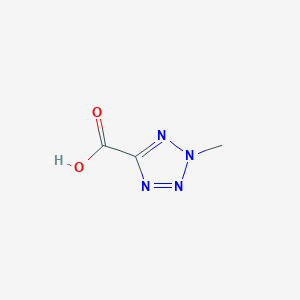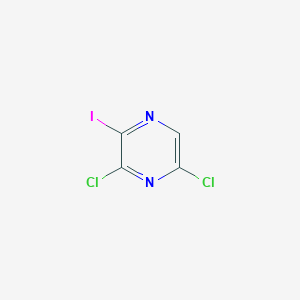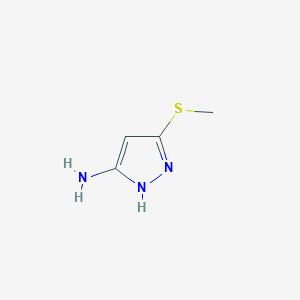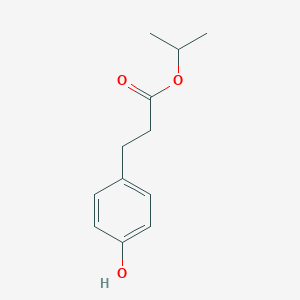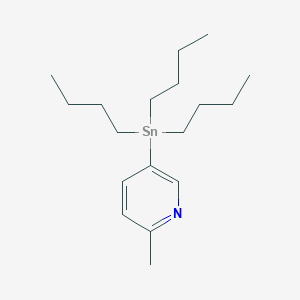![molecular formula C8H11FN2 B179751 [3-(Aminomethyl)-2-fluorophenyl]methanamine CAS No. 198834-14-9](/img/structure/B179751.png)
[3-(Aminomethyl)-2-fluorophenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Aminomethyl)-2-fluorophenyl]methanamine, commonly known as FMA, is a chemical compound that has recently gained attention for its potential use in scientific research. FMA is a derivative of the popular drug amphetamine and has been found to have unique properties that make it a valuable tool for investigating the mechanisms of various biological processes.
Mecanismo De Acción
FMA works by increasing the release and inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can have various effects on different physiological processes.
Biochemical and Physiological Effects:
FMA has been shown to have a range of biochemical and physiological effects. It has been found to increase locomotor activity in rats, as well as enhance cognitive function and memory retention. FMA has also been shown to have analgesic effects, and may have potential as a treatment for pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of FMA is its high potency and selectivity for certain neurotransmitter receptors. This makes it a valuable tool for investigating the effects of specific neurotransmitters on different physiological processes. However, FMA is also highly addictive and can have negative effects on the central nervous system, making it important to use caution when working with this compound.
Direcciones Futuras
There are many potential future directions for research involving FMA. One area of interest is its potential as a treatment for various neurological and psychiatric disorders, such as depression, anxiety, and ADHD. FMA may also have potential as a tool for investigating the role of neurotransmitters in addiction and substance abuse disorders. Additionally, further research is needed to fully understand the long-term effects of FMA on the central nervous system and to develop safe and effective dosing protocols for use in scientific research.
Métodos De Síntesis
FMA can be synthesized through a multi-step process that involves the reaction of 3-fluoro-4-methylbenzaldehyde with nitroethane to form 3-fluoro-4-methylphenyl-2-nitropropene. This intermediate is then reduced with hydrogen gas and a palladium catalyst to yield FMA.
Aplicaciones Científicas De Investigación
FMA has a wide range of potential applications in scientific research. It has been shown to have an affinity for binding to various neurotransmitter receptors, including dopamine, norepinephrine, and serotonin receptors. This makes it a useful tool for studying the effects of these neurotransmitters on different physiological processes.
Propiedades
Número CAS |
198834-14-9 |
|---|---|
Nombre del producto |
[3-(Aminomethyl)-2-fluorophenyl]methanamine |
Fórmula molecular |
C8H11FN2 |
Peso molecular |
154.18 g/mol |
Nombre IUPAC |
[3-(aminomethyl)-2-fluorophenyl]methanamine |
InChI |
InChI=1S/C8H11FN2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3H,4-5,10-11H2 |
Clave InChI |
FZJOHBOREUHXTO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)CN)F)CN |
SMILES canónico |
C1=CC(=C(C(=C1)CN)F)CN |
Sinónimos |
1,3-Benzenedimethanamine,2-fluoro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



